
Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate is a useful research compound. Its molecular formula is C23H30BrN3O4 and its molecular weight is 492.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate (CAS No. 887589-51-7) is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C23H30BrN3O4
- Molecular Weight : 492.41 g/mol
- Purity : 97%
- Storage : Sealed in a dry environment at room temperature
The compound exhibits biological activity primarily through its interactions with cellular pathways involved in apoptosis and autophagy. It has been identified as a pro-apoptotic agent, particularly in cancer cells, where it induces cell death through mitochondrial pathways and inhibits autophagic processes.
- Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in various cancer cell lines by activating caspase cascades and disrupting mitochondrial membrane potential .
- Autophagy Inhibition : The compound also acts as an autophagy inhibitor, impairing the fusion of autophagosomes with lysosomes, which is critical for cellular degradation processes. This dual action enhances its potential as an anticancer agent .
Biological Activity Data
Activity Type | Effectiveness | Reference |
---|---|---|
Apoptosis Induction | Significant in colon cancer cells | |
Autophagy Inhibition | Impairs autophagosome-lysosome fusion | |
Cytotoxicity | Effective against hematological cancers |
Case Study 1: Colon Cancer
In a study focused on colon cancer cells, this compound was shown to induce apoptosis effectively. Prolonged exposure resulted in increased autophagic flux, which the researchers noted could serve as a survival mechanism against the compound's cytotoxic effects. This highlights the importance of combining this agent with autophagy inhibitors to enhance its efficacy .
Case Study 2: Hematological Cancers
Research involving ex vivo chronic lymphocytic leukemia (CLL) cells demonstrated that the compound exhibited pro-apoptotic activity, suggesting its potential utility in treating hematological malignancies. The study emphasized the need for further exploration into combination therapies that could leverage this compound’s properties alongside existing treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperazine moiety and quinoline core have been explored to enhance solubility and potency against target cells. For instance, replacing certain functional groups has been shown to improve aqueous solubility while maintaining or enhancing anti-cancer potency .
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate exhibit anticancer properties. The quinoline structure is known for its ability to interact with various biological targets involved in cancer cell proliferation and survival. For example, the compound's ability to inhibit specific kinases involved in tumor growth has been explored, showing promise in preclinical models of cancer .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Research indicates that quinoline derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against human breast cancer cells. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar quinoline derivatives in rodent models of neurodegeneration. The findings revealed that these compounds could reduce oxidative stress markers and improve cognitive function, suggesting their utility in developing treatments for neurodegenerative diseases .
属性
IUPAC Name |
butyl 6-bromo-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3O4/c1-5-6-13-30-21(28)19-15-20(17-14-16(24)7-8-18(17)25-19)26-9-11-27(12-10-26)22(29)31-23(2,3)4/h7-8,14-15H,5-6,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVZNKRMLBEKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。